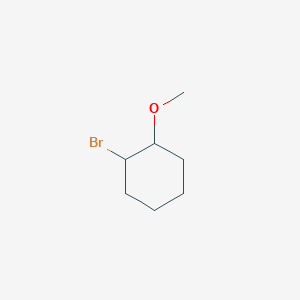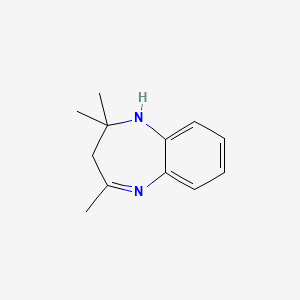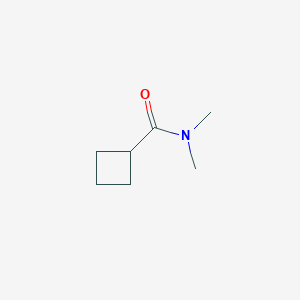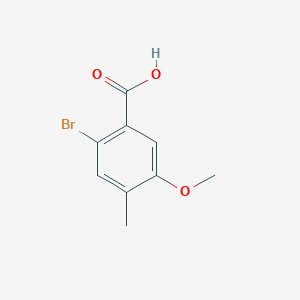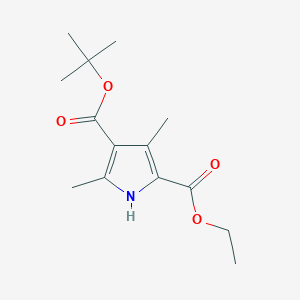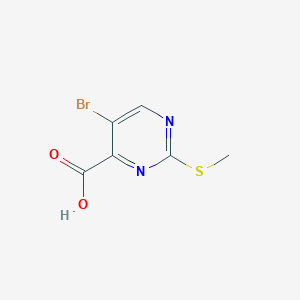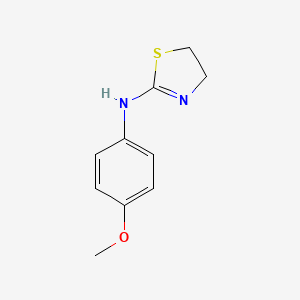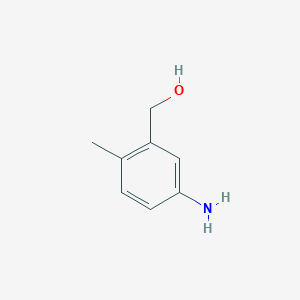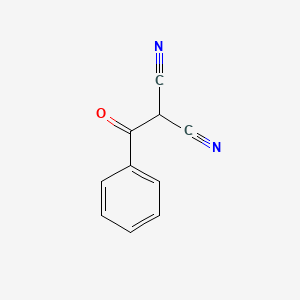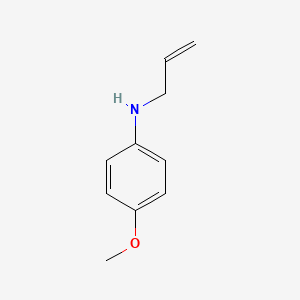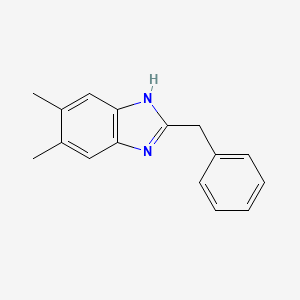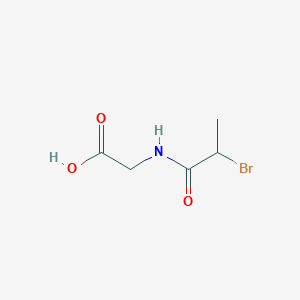
2-Biphenyl-4-yl-1H-indole
Übersicht
Beschreibung
“2-Biphenyl-4-yl-1H-indole” is a chemical compound with the CAS Number: 21470-37-1. It has a molecular weight of 269.35 and its IUPAC name is 2-[1,1’-biphenyl]-4-yl-1H-indole .
Molecular Structure Analysis
The molecular formula of “2-Biphenyl-4-yl-1H-indole” is C20H15N . The Inchi Code is 1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Biphenyl-4-yl-1H-indole” include a melting point of 302-304 °C, a boiling point of 310-320 °C (Press: 20 Torr), and a density of 1.158±0.06 g/cm3 (Predicted). The compound is sensitive to light .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
2-Biphenyl-4-yl-1H-indole: derivatives have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole nucleus is a key pharmacophore in the design of antiviral agents due to its ability to bind with high affinity to multiple receptors .
Anti-inflammatory Properties
Indole derivatives are known to exhibit significant anti-inflammatory activities. This makes them valuable in the research for new treatments for inflammatory diseases. The indole scaffold’s versatility allows for the synthesis of numerous derivatives, each with the potential to target different pathways involved in inflammation .
Anticancer Research
The indole core of 2-Biphenyl-4-yl-1H-indole is crucial in the synthesis of compounds with anticancer activities. Researchers have been focusing on modifying the indole structure to enhance its interaction with cancer cell targets, aiming to develop more effective anticancer drugs .
Anti-HIV Effects
Indole derivatives have also been explored for their potential use in anti-HIV medications. The structural complexity of indole allows for the creation of compounds that can interfere with the HIV replication process, offering a promising avenue for new HIV treatments .
Antioxidant Potential
The indole nucleus is associated with antioxidant properties, which are essential in combating oxidative stress in the body. Oxidative stress is a factor in many diseases, and antioxidants are crucial in neutralizing free radicals. Indole-based compounds are being researched for their potential to act as powerful antioxidants .
Antimicrobial Activity
2-Biphenyl-4-yl-1H-indole: and its derivatives have shown promise in antimicrobial studies. Their ability to inhibit the growth of various bacteria and fungi makes them interesting candidates for the development of new antimicrobial drugs .
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXDFSSLHWRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327848 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenyl-4-yl-1H-indole | |
CAS RN |
21470-37-1 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)

